



# Application Notes and Protocols for 113-O16B in Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**113-O16B** is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for in vivo delivery of messenger RNA (mRNA).[1] While direct studies on **113-O16B** are limited in publicly available literature, its structural similarity to other lipidoids in the same family, such as **113-O12B**, allows for the establishment of robust protocols for its use. Research on these related lipidoids has demonstrated their potential for targeted delivery of mRNA to lymph nodes, making them particularly suitable for applications in vaccine development, especially for cancer immunotherapy.[2][3][4]

The protocols and data presented herein are largely based on the successful application of the closely related lipidoid, 113-O12B, in a preclinical cancer vaccine model. These lipidoids facilitate the encapsulation of mRNA and its delivery to antigen-presenting cells (APCs) in the lymph nodes, leading to a potent, antigen-specific CD8+ T cell response.[2][3][4]

### **Key Applications**

- mRNA Cancer Vaccines: Targeted delivery to lymph nodes enhances the priming of T cells against tumor-associated antigens.
- Infectious Disease Vaccines: Potential for dose-sparing and enhanced immunogenicity through targeted delivery to immune cells.



• Gene Editing: Delivery of mRNA encoding for CRISPR-Cas9 components.

### **Data Presentation**

The following tables summarize the physicochemical characteristics and in vivo efficacy of lipid nanoparticles formulated with a lipidoid from the same family as **113-O16B** (specifically 113-O12B), as demonstrated in a B16F10 melanoma model.[2]

Table 1: Physicochemical Properties of 113-O12B Formulated LNPs

| Parameter                         | Value                     |
|-----------------------------------|---------------------------|
| Hydrodynamic Diameter (nm)        | 80 - 100                  |
| Polydispersity Index (PDI)        | < 0.2                     |
| Zeta Potential (mV)               | -5 to -15 (at neutral pH) |
| mRNA Encapsulation Efficiency (%) | > 90%                     |

Table 2: In Vivo Efficacy of 113-O12B/mOVA LNPs in a B16F10-OVA Tumor Model

| Treatment Group              | Mean Tumor<br>Volume (mm³) on<br>Day 15 | Survival Rate on<br>Day 35 | SIINFEKL-specific<br>CD8+ T cells (%) in<br>PBMCs |
|------------------------------|-----------------------------------------|----------------------------|---------------------------------------------------|
| Untreated                    | ~1500                                   | 0%                         | Not Detected                                      |
| ALC-0315/mOVA                | ~800                                    | 20%                        | 2.2%                                              |
| 113-O12B/mOVA                | ~400                                    | 100%                       | 2.5%                                              |
| 113-O12B/mOVA +<br>anti-PD-1 | ~200                                    | 100%                       | 5.3%                                              |

Data adapted from Chen, J., et al. PNAS (2022).[1]

## **Experimental Protocols**



# Protocol 1: Formulation of 113-O16B Lipid Nanoparticles (LNPs)

This protocol describes the formulation of **113-O16B** LNPs encapsulating mRNA using a microfluidic mixing method. The lipid ratios are based on the optimized formulation for the related **113-O12B** lipidoid.[2]

#### Materials:

- 113-O16B ionizable cationic lipidoid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG 2000)
- · mRNA encoding the protein of interest
- Ethanol (anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve 113-O16B, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
  - The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.
- Prepare mRNA Solution:



- Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
  - Set the total flow rate to achieve rapid and efficient mixing (e.g., 12 mL/min).
  - Pump the two solutions through the microfluidic device to initiate the self-assembly of LNPs.
- Purification and Buffer Exchange:
  - o Collect the LNP solution from the outlet of the device.
  - Dialyze the LNP solution against PBS (pH 7.4) for at least 12 hours at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa to remove ethanol and unencapsulated mRNA.
  - Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

#### Characterization:

- Measure the hydrodynamic diameter, PDI, and zeta potential of the LNPs using dynamic light scattering (DLS).
- Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
   Quant-iT™ RiboGreen™ Assay).
- Assess the final mRNA concentration using UV-Vis spectrophotometry.
- Storage:
  - Sterile filter the final LNP formulation through a 0.22 μm filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.



## Protocol 2: In Vivo Evaluation of 113-O16B LNPs in a Murine Cancer Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a **113-O16B**-formulated mRNA cancer vaccine in a mouse tumor model.

#### Materials:

- C57BL/6 mice (6-8 weeks old)
- Tumor cell line (e.g., B16F10-OVA)
- 113-O16B/mRNA LNPs (formulated as in Protocol 1)
- Control LNP formulation (e.g., using ALC-0315)
- PBS (pH 7.4)
- Calipers for tumor measurement
- Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, tetramers specific for the mRNA-encoded antigen)

### Procedure:

- Tumor Implantation:
  - Subcutaneously inject 1 x 10<sup>6</sup> B16F10-OVA cells into the flank of each C57BL/6 mouse.
  - Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Vaccination Schedule:
  - Randomize mice into treatment groups (e.g., Untreated, Control LNP, 113-O16B LNP, 113-O16B LNP + checkpoint inhibitor).
  - On days 7, 14, and 21 post-tumor implantation, administer a subcutaneous injection of the LNP formulations (e.g., 10 μg mRNA per mouse) at the base of the tail.



- · Monitoring Tumor Growth and Survival:
  - Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
  - Monitor the health and survival of the mice daily. Euthanize mice when tumors reach a
    predetermined endpoint (e.g., >2000 mm<sup>3</sup>).
- Immunological Analysis:
  - On a specified day post-vaccination (e.g., day 19), collect peripheral blood from a subset of mice.
  - Isolate peripheral blood mononuclear cells (PBMCs).
  - Stain PBMCs with fluorescently labeled antibodies against immune cell markers and an antigen-specific tetramer.
  - Analyze the frequency of antigen-specific CD8+ T cells using flow cytometry.
- Data Analysis:
  - Plot mean tumor growth curves for each treatment group.
  - Generate Kaplan-Meier survival curves.
  - Statistically analyze differences in tumor growth and immune cell populations between groups.

# Visualizations Signaling Pathway of an mRNA Vaccine





Click to download full resolution via product page

Caption: Intracellular pathway of LNP-delivered mRNA leading to T cell activation.

## **Experimental Workflow for In Vivo Efficacy Testing**





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of an mRNA-LNP cancer vaccine.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. LNP Formulation For mRNA delivery [cellandgene.com]
- 4. Targeting lymph nodes for enhanced cancer vaccination: From nanotechnology to tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 113-O16B in Targeted mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597133#113-o16b-for-targeted-delivery-of-therapeutic-proteins]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com